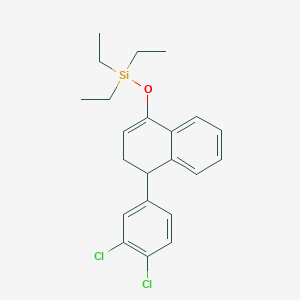
(4S)-(34Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-(3,4-Diclorofenil)-3,4-dihidro-1-O-trietilsilil-1-naftol es un compuesto orgánico complejo con un interés significativo en varios campos científicos. Este compuesto se caracteriza por sus características estructurales únicas, incluyendo un grupo diclorofenil y una unidad naftol protegida con trietilsilil. Su síntesis y aplicaciones se han explorado en varios estudios de investigación, lo que lo convierte en un compuesto valioso tanto en entornos académicos como industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4S)-(3,4-Diclorofenil)-3,4-dihidro-1-O-trietilsilil-1-naftol generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio diclorofenil: El paso inicial implica la preparación del intermedio 3,4-diclorofenil mediante reacciones de cloración.
Derivación del naftol: La unidad naftol se introduce luego a través de una serie de reacciones de acoplamiento, que a menudo involucran catalizadores y condiciones de reacción específicas para garantizar la regioselectividad.
Protección de trietilsilil: El paso final implica la protección del grupo hidroxilo en el naftol con un grupo trietilsilil, típicamente utilizando cloruro de trietilsilil en presencia de una base como el imidazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(4S)-(3,4-Diclorofenil)-3,4-dihidro-1-O-trietilsilil-1-naftol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los reactivos de halogenación como la N-bromosuccinimida (NBS) y la N-clorosuccinimida (NCS) se emplean para reacciones de sustitución.
Productos principales
Aplicaciones Científicas De Investigación
(4S)-(3,4-Diclorofenil)-3,4-dihidro-1-O-trietilsilil-1-naftol se ha estudiado ampliamente por sus aplicaciones en:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica en el estudio de mecanismos enzimáticos e interacciones proteicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor en la síntesis de productos químicos especializados.
Mecanismo De Acción
El mecanismo por el cual (4S)-(3,4-Diclorofenil)-3,4-dihidro-1-O-trietilsilil-1-naftol ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas, lo que lleva a la modulación de las vías bioquímicas. Las características estructurales del compuesto le permiten unirse selectivamente a estos objetivos, influenciando su actividad y resultando en varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
(4S)-(3,4-Diclorofenil)-3,4-dihidro-1-naftol: Carece de la protección de trietilsilil, lo que lleva a diferentes reactividades y aplicaciones.
(4S)-(3,4-Diclorofenil)-3,4-dihidro-1-O-trimetilsilil-1-naftol: Estructura similar pero con un grupo trimetilsilil, afectando sus propiedades químicas y reactividad.
Unicidad
La presencia del grupo trietilsilil en (4S)-(3,4-Diclorofenil)-3,4-dihidro-1-O-trietilsilil-1-naftol proporciona efectos estéricos y electrónicos únicos, mejorando su estabilidad y selectividad en varias reacciones. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C22H26Cl2OSi |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
[4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane |
InChI |
InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3 |
Clave InChI |
NDIGFFDTUZWVGW-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


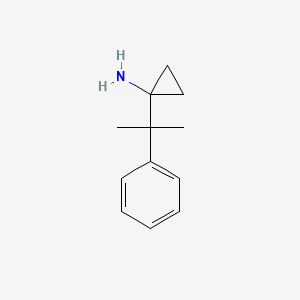
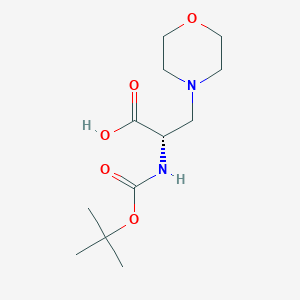
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)
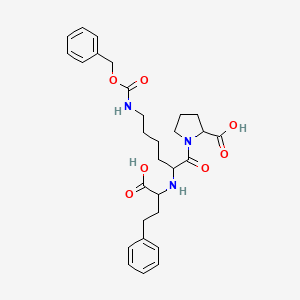
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)
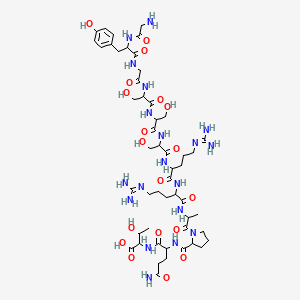
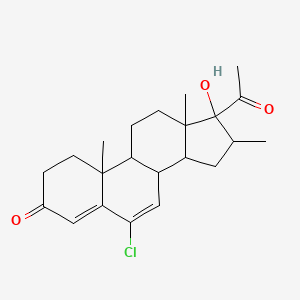
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
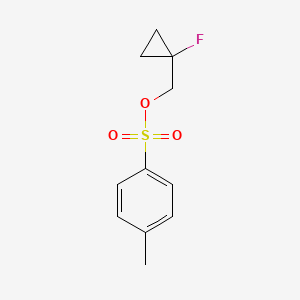
![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
